3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine

Physicochemical profiling Salt formation Solid-phase extraction

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine (CAS 959238-29-0) is a partially saturated, bicyclic nitrogen-containing heterocycle. It serves as a privileged scaffold and indispensable intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a major class of antidiabetic agents typified by sitagliptin.

Molecular Formula C7H8F3N3
Molecular Weight 191.15 g/mol
CAS No. 959238-29-0
Cat. No. B1387786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine
CAS959238-29-0
Molecular FormulaC7H8F3N3
Molecular Weight191.15 g/mol
Structural Identifiers
SMILESC1CN2C(=CN=C2C(F)(F)F)CN1
InChIInChI=1S/C7H8F3N3/c8-7(9,10)6-12-4-5-3-11-1-2-13(5)6/h4,11H,1-3H2
InChIKeyRMUCKQYMCXRUKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine (CAS 959238-29-0) as a Critical DPP-4 Inhibitor Building Block


3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine (CAS 959238-29-0) is a partially saturated, bicyclic nitrogen-containing heterocycle. It serves as a privileged scaffold and indispensable intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a major class of antidiabetic agents typified by sitagliptin [1]. The compound features a trifluoromethyl substituent at the 3-position on an imidazo[1,5-a]pyrazine core, with a molecular weight of 191.15 g/mol and a predicted pKa of 8.44 . This specific substitution pattern is not merely decorative; it is the cornerstone of the pharmacophore's potency, making the compound a non-negotiable starting material for specific lead optimization programs.

Why 3-Methyl or Unsubstituted Tetrahydroimidazo[1,5-A]pyrazine Analogs Cannot Replace CAS 959238-29-0 in DPP-4 Inhibitor Synthesis


Simple substitution of the 3-(trifluoromethyl) group with a methyl group or hydrogen on the tetrahydroimidazo[1,5-a]pyrazine core leads to a catastrophic loss of pharmacological activity. The electron-withdrawing trifluoromethyl group is essential for achieving a low-nanomolar inhibitory concentration (IC50) against the DPP-4 enzyme. For example, a key advanced intermediate derived from this compound, Retagliptin, exhibits a potent DPP-4 IC50 of 0.600 nM [1]. In contrast, the 3-des-trifluoromethyl-3-methyl analog of sitagliptin is classified and sold as an inactive impurity standard, confirming it lacks the required target engagement . Beyond biology, the profound electronic effect of the -CF3 group drastically alters the core's basicity and physicochemical properties, meaning analogs cannot serve as drop-in replacements in established synthetic routes without re-optimizing every reaction condition .

Quantitative Differentiation of 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine (CAS 959238-29-0) Against Closest Analogs


Head-to-Head Basicity (pKa) Comparison: 3-CF3 vs. 3-CH3 Substituent Effects

The electron-withdrawing trifluoromethyl group significantly lowers the basicity of the tetrahydroimidazo[1,5-a]pyrazine core compared to an electron-donating methyl analog. The predicted pKa of the target compound is 8.44, which is nearly a full log unit more acidic than the 1,3-dimethyl analog (pKa 9.37) . This shift is critical for developing robust, reproducible ionization states during salt formation and chromatographic purification.

Physicochemical profiling Salt formation Solid-phase extraction

Volatility and Purification Differentiation: Boiling Point of 3-CF3 vs. 3-CH3 Analog

The presence of the trifluoromethyl group reduces the boiling point compared to a methyl substituent, facilitating purification by distillation. The target compound has a predicted boiling point of 257.5 °C, while the 3-methyl analog boils significantly higher at 328.6 °C [1]. This 71 °C difference allows for gentler, more energy-efficient purification of the target compound.

Distillation Purification scale-up Thermal stability

Enzymatic Potency Cliff: A 3-CF3 Derivative Achieves a 0.600 nM DPP-4 IC50, While the 3-CH3 Analog is an Inactive Impurity

The defining functional difference is target engagement. Advanced intermediates retaining the 3-trifluoromethyl group, such as Retagliptin, achieve a potent DPP-4 IC50 of 0.600 nM [1]. Conversely, the 3-des-trifluoromethyl-3-methyl analog of sitagliptin is commercially provided as a reference impurity, indicating a complete loss of clinically relevant inhibitory activity when the -CF3 group is removed . This represents a true potency cliff.

DPP-4 inhibition IC50 Type 2 diabetes Lead optimization

Patent-Exemplified Selection: Only 3-Trifluoromethyl Compounds are Validated as DPP-4 Inhibitor Intermediates

A foundational patent (EP2230241B1) for this class of DPP-4 inhibitors explicitly exemplifies eight specific compounds, all of which contain the 3-trifluoromethyl substituent [1]. No 3-methyl or 3-hydrogen analogs are presented as viable intermediates for the final active pharmaceutical ingredients. This elevates the 3-CF3 compound from a simple analog to a structurally indispensable intermediate with a validated path to clinically researched compounds.

Patent analysis Intermediates DPP-4 Freedom to operate

High-Value Application Scenarios for 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine (CAS 959238-29-0)


Synthesis of Sub-nanomolar DPP-4 Inhibitors for Type 2 Diabetes Research

This compound is the mandatory starting material for synthesizing advanced DPP-4 inhibitors that require sub-nanomolar potency. As demonstrated by the Retagliptin derivative (IC50 0.600 nM) [1], the 3-CF3 group is essential for achieving high target engagement. Researchers focused on developing next-generation antidiabetic agents should use this compound to maintain the crucial pharmacophoric element, as the 3-methyl analog leads to a potency cliff and an inactive impurity profile .

Process Chemistry and Scalable Route Development for DPP-4 APIs

For process chemists, the distinct physicochemical properties of this compound, including a lower boiling point (257.5 °C) [1] and moderated basicity (pKa 8.44) compared to methyl analogs, are critical advantages. The lower boiling point enables gentler distillative purification, reducing thermal degradation, while the specific pKa dictates the exact stoichiometry for salt formation, directly influencing yield and purity in large-scale GMP production.

Investigating the Electronic Effects of CF3 on Heterocyclic Core Reactivity

Medicinal chemists exploring structure-activity relationships (SAR) within the imidazo[1,5-a]pyrazine scaffold can use this compound to probe the electronic influence of the trifluoromethyl group. Its lower basicity (pKa 8.44 vs. 9.37 for a dimethyl analog) [1] and altered electron density can be correlated with changes in metabolic stability, off-target binding, and overall pharmacokinetic profiles, making it a key tool for rational drug design.

Quote Request

Request a Quote for 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.